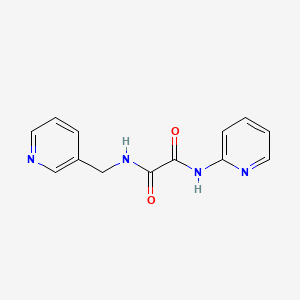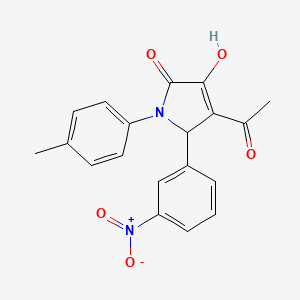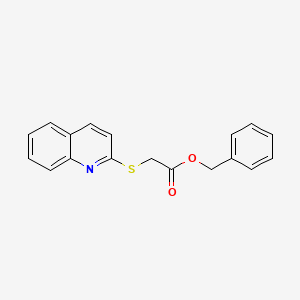![molecular formula C24H18N2O4S2 B5213404 3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been widely used in scientific research. It is a member of the thiazolidinone family of compounds, which are known for their diverse biological activities. The compound has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in biological processes such as cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities. The compound has been shown to possess antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties, making it a valuable tool for investigating various biological processes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new drugs based on the compound's diverse biological activities. Another direction is the investigation of the compound's mechanism of action, which may provide insights into the development of new drugs. Additionally, further research is needed to investigate the compound's potential toxicity and to develop methods for reducing its toxicity.
Métodos De Síntesis
The synthesis of 3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with benzyl bromide to form the intermediate benzylthiazol-2-yl sulfanyl acetate. The intermediate is then reacted with 4-nitrobenzyl bromide and salicylaldehyde to form the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively used in scientific research due to its diverse biological activities. It has been shown to possess antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The compound has been used in the development of new drugs for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c27-23-22(32-24(31)25(23)15-17-5-2-1-3-6-17)14-19-7-4-8-21(13-19)30-16-18-9-11-20(12-10-18)26(28)29/h1-14H,15-16H2/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXODYDIJHNXNH-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)

![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)